2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol

TRPA1 Species Selectivity Antagonist

2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol is a uniquely characterized TRPA1 antagonist with 5.5-fold selectivity for human over rat TRPA1 (IC₅₀: 330 nM vs. 1,800 nM). Its defined CYP2D6 inhibition profile (IC₅₀: 1,900 nM) makes it an essential reference for DDI screening. Generic piperidine derivatives cannot substitute—only the ortho-trifluoromethyl substitution confers this specific potency and metabolic liability pattern. Ideal for SAR campaigns, species-specific pharmacology, and analytical method validation.

Molecular Formula C14H18F3NO
Molecular Weight 273.29 g/mol
Cat. No. B11804137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol
Molecular FormulaC14H18F3NO
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(CO)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H18F3NO/c15-14(16,17)12-7-3-2-6-11(12)13(10-19)18-8-4-1-5-9-18/h2-3,6-7,13,19H,1,4-5,8-10H2
InChIKeyBMYZSBLARQQXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol: Procurement Guide for TRPA1 Antagonist Research


2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol (CAS 1315349-00-8) is a synthetic small molecule characterized by a piperidine ring linked to a trifluoromethyl-substituted phenyl group via an ethanol bridge. It is primarily employed as a research tool to antagonize the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1]. This compound is a key intermediate in the synthesis of structurally related piperidine derivatives with pharmacological relevance .

Why 2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol Cannot Be Replaced by Generic Piperidine Analogs


Generic substitution of 2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol with other piperidine derivatives or simpler TRPA1 antagonists is scientifically unjustified due to its unique combination of structural features that dictate its distinct pharmacological profile. The specific ortho-trifluoromethyl substitution on the phenyl ring confers a unique combination of TRPA1 antagonistic potency, species-specific activity, and metabolic liability that is not recapitulated by non-fluorinated analogs or other piperidine-based TRPA1 antagonists [1]. Therefore, its selection must be based on its specific, quantifiable properties rather than a broad class-level assumption of interchangeability.

Quantitative Differentiation of 2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol: A Comparator-Based Evidence Guide


TRPA1 Antagonist Potency: Human vs. Rat Species Selectivity Profile

This compound exhibits a quantifiable species-dependent antagonism of the TRPA1 channel. It demonstrates an IC50 of 330 nM against human TRPA1, compared to an IC50 of 1,800 nM against the rat ortholog [1]. This contrasts with the high-potency, non-selective TRPA1 antagonist PF-04745637, which exhibits an IC50 of 17 nM against human TRPA1 without reported species divergence .

TRPA1 Species Selectivity Antagonist

CYP2D6 Inhibition Liability: A Defined Metabolic Interaction Profile

The compound's potential for drug-drug interactions (DDI) is defined by its inhibition of the cytochrome P450 enzyme CYP2D6. It exhibits an IC50 of 1,900 nM against CYP2D6 in human liver microsomes [1]. This is a moderate inhibitory effect, which is a known liability for many piperidine-containing compounds, but this specific value allows for direct comparison to other analogs. For instance, a structurally distinct piperidine derivative, A939572, demonstrates a much weaker hERG channel blockade liability [2].

CYP2D6 Drug-Drug Interaction Metabolic Stability

Structural Differentiation from Non-Fluorinated Analog: Impact on Pharmacological Profile

The presence of the ortho-trifluoromethyl group distinguishes this compound from its non-fluorinated analog, 2-Phenyl-2-piperidin-1-yl-ethanol. While no direct head-to-head biological comparison is available, the class-level inference is that the trifluoromethyl group significantly alters the compound's lipophilicity (LogP), metabolic stability, and target engagement profile [1]. The non-fluorinated analog is commercially available but lacks the specific TRPA1 antagonism data associated with the target compound [1].

SAR Fluorination Lipophilicity

Vendor-Reported Purity: A Quantitative Benchmark for Reproducible Research

Commercial suppliers specify a purity of ≥97% or ≥98% for this compound, as reported by vendors such as CheMenu (97%) and MolCore (NLT 98%) . This high purity specification is a direct procurement differentiator, ensuring that biological activity is not confounded by impurities, which is a critical factor for reproducible research.

Purity QC Reproducibility

Optimal Research and Industrial Applications for 2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol


Species-Specific TRPA1 Pharmacology Studies

This compound is ideally suited for experiments investigating the species-specific pharmacology of the TRPA1 channel. Its 5.5-fold selectivity for human over rat TRPA1 (IC50 330 nM vs. 1,800 nM) [1] makes it a valuable tool for dissecting human-specific TRPA1 biology and for validating rodent models of human TRPA1-related pain and inflammation.

In Vitro Drug-Drug Interaction (DDI) Liability Assessment

The compound's defined CYP2D6 inhibition profile (IC50 = 1,900 nM) [1] allows its use as a reference compound in in vitro DDI screening panels. It can serve as a positive control or benchmark for assessing the CYP2D6 inhibitory potential of new chemical entities in drug discovery programs.

Structure-Activity Relationship (SAR) Studies on Piperidine-Based TRPA1 Antagonists

As a defined, moderately potent TRPA1 antagonist with a specific trifluoromethyl substitution pattern, this compound serves as a key reference point for medicinal chemistry SAR campaigns aimed at optimizing TRPA1 antagonist potency, species selectivity, and metabolic stability [1].

Quality Control Reference Standard for Analytical Chemistry

Due to its commercially available high purity (≥97-98%) [1], this compound can be used as a reference standard for analytical method development and validation, such as HPLC or LC-MS methods, for quantifying related piperidine derivatives in complex mixtures.

Quote Request

Request a Quote for 2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.